Methyl 4-isopropylallophanimidate
Description
Methyl 4-isopropylallophanimidate is an imidate ester derivative characterized by an isopropyl substituent at the 4-position of the allophanimidate backbone. While direct studies on this compound are absent in the provided evidence, its structural features suggest similarities to methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester, communic acid methyl esters) and shikimate derivatives (e.g., methyl shikimate) . Imidate esters differ from carboxylic esters in their reactivity and electronic properties due to the nitrogen-oxygen linkage, which may influence their chromatographic behavior and spectroscopic profiles.
Properties
Molecular Formula |
C6H13N3O2 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
methyl N'-(propan-2-ylcarbamoyl)carbamimidate |
InChI |
InChI=1S/C6H13N3O2/c1-4(2)8-6(10)9-5(7)11-3/h4H,1-3H3,(H3,7,8,9,10) |
InChI Key |
KUAYFRMVCMNNGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)N=C(N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-isopropylallophanimidate typically involves the reaction of 4-isopropylallophanate with methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the methylation process. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes steps such as raw material preparation, reaction monitoring, and product purification. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-isopropylallophanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions yield oxides, reduction reactions produce reduced forms, and substitution reactions result in substituted derivatives .
Scientific Research Applications
Methyl 4-isopropylallophanimidate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-isopropylallophanimidate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group and Structural Comparison
- Methyl 4-Isopropylallophanimidate : Contains an imidate ester group (N–C–O–) and an isopropyl substituent.
- Sandaracopimaric Acid Methyl Ester (Compound 4): A diterpenoid carboxylic ester with a fused tricyclic structure .
- Z/E-Communic Acid Methyl Esters (Compounds 8–9) : Labdane diterpene esters with conjugated double bonds .
- Methyl Shikimate : A cyclic shikimic acid derivative esterified at the 3-hydroxyl group .

Key Structural Differences :
- Imidate esters exhibit distinct resonance stabilization and nucleophilic reactivity compared to carboxylic esters.
- The isopropyl group in this compound introduces steric hindrance absent in linear diterpene esters.
Chromatographic Behavior
Gas chromatography (GC) data from Austrocedrus chilensis resin highlights retention time variations among diterpene esters (Table 1). For example:
| Compound | Retention Index (Approx.) | Reference |
|---|---|---|
| Sandaracopimaric Acid Methyl Ester | ~28.5 min | |
| Z-Communic Acid Methyl Ester | ~30.2 min | |
| Dehydroabietic Acid Methyl Ester | ~31.8 min |
Inference for this compound :
The imidate group and branched isopropyl substituent may reduce volatility, leading to a higher retention time compared to linear diterpene esters.
Spectroscopic Profiles
NMR and FTIR Data:
Methyl Shikimate :
Diterpene Methyl Esters (e.g., Compound 4) :
Predicted Features for this compound :
- ¹H NMR : Isopropyl protons (δ 1.2–1.4 ppm), imidate N–CH₃ (δ 3.3–3.5 ppm).
- FTIR : N–C=O stretch near 1650–1680 cm⁻¹, distinct from carboxylic esters.
Notes and Limitations
- The analysis is inferred from structural analogs due to the absence of direct data on this compound in the provided evidence.
- Chromatographic and spectroscopic predictions are based on functional group chemistry and should be validated experimentally.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

